molecular formula C18H21NO4S B2659383 Methyl 2-(3-(5-methylfuran-2-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 838813-66-4

Methyl 2-(3-(5-methylfuran-2-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2659383
CAS No.: 838813-66-4
M. Wt: 347.43
InChI Key: XPFFDTYHTJHDRF-UHFFFAOYSA-N
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Description

Methyl 2-(3-(5-methylfuran-2-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C18H21NO4S and its molecular weight is 347.43. The purity is usually 95%.
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Biological Activity

Methyl 2-(3-(5-methylfuran-2-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydrobenzo[b]thiophene core structure with several functional groups, including a methyl ester and a propanamido group. The presence of the 5-methylfuran moiety enhances its structural complexity and potential biological efficacy.

Target Interaction

The primary mechanism of action involves the activation of the Nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway. NRF2 is a critical transcription factor that regulates antioxidant response genes. The compound disrupts the interaction between NRF2 and Kelch-like ECH-associated protein 1 (KEAP1), leading to increased expression of antioxidant genes such as NQO1 and HO-1 .

Biochemical Pathways

The activation of NRF2 influences several biochemical pathways related to oxidative stress response and inflammation. This modulation can lead to protective effects against cellular damage caused by reactive oxygen species (ROS) and other stressors.

Antimicrobial Properties

Research indicates that compounds related to the tetrahydrobenzo[b]thiophene structure exhibit significant antimicrobial activity. For example, derivatives have shown potent inhibitory effects against various bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.54 to 1.11 μM .

CompoundTarget BacteriaMIC (μM)
3bE. coli1.11
3bP. aeruginosa1.00
3bSalmonella0.54
3bS. aureus1.11

Anticancer Activity

In vitro studies have demonstrated that similar compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest through the modulation of signaling pathways associated with cancer progression .

Case Studies and Research Findings

  • Antibacterial Evaluation : A study synthesized a series of tetrahydrobenzothiophene derivatives, including the compound , which displayed significant antibacterial activity against clinical strains of bacteria . Notably, compound 3b showed excellent activity against E. coli with an MIC value of 1.11 μM.
  • Cytotoxicity Assays : The cytotoxic effects were evaluated using MTT assays on HaCat (human keratinocyte) cells and Balb/c 3T3 cells, revealing promising results for compounds structurally related to the target compound .
  • Molecular Docking Studies : In silico assessments indicated favorable binding interactions with key enzymes involved in bacterial resistance mechanisms, suggesting potential as a lead compound in drug development for antibiotic-resistant infections .

Properties

IUPAC Name

methyl 2-[3-(5-methylfuran-2-yl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-11-7-8-12(23-11)9-10-15(20)19-17-16(18(21)22-2)13-5-3-4-6-14(13)24-17/h7-8H,3-6,9-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFFDTYHTJHDRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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